molecular formula C13H15F3N6O2S B2861812 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide CAS No. 1396687-42-5

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide

Cat. No. B2861812
CAS RN: 1396687-42-5
M. Wt: 376.36
InChI Key: WYGBZRAJXFETGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C13H15F3N6O2S and its molecular weight is 376.36. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

This compound has been studied for its potential as an anticancer agent. Derivatives of 1,3,4-thiadiazole, which is part of this compound’s structure, have shown cytotoxic activity against various cancer cell lines. For instance, they have been tested against PC3 (prostate cancer), HT-29 (colon cancer), and SKNMC (neuroblastoma) cell lines, with some derivatives exhibiting higher cytotoxic activity than doxorubicin .

Apoptosis Induction

Related compounds have been found to induce apoptosis via a caspase-dependent pathway. This is a critical mechanism for cancer treatments as it involves the programmed death of cancer cells, potentially leading to the development of new anticancer therapies .

Inhibition of Inflammatory Pathways

The thiadiazole moiety is known for its anti-inflammatory properties. Compounds with this structure could be used to inhibit inflammatory pathways, which is beneficial for treating diseases like arthritis and other inflammatory disorders .

Antimicrobial Properties

Thiadiazoles have demonstrated a broad spectrum of biological activity, including antibacterial and antifungal properties. This makes the compound a candidate for the development of new antimicrobial agents .

Enzyme Inhibition

The compound’s structure suggests potential for enzyme inhibition. Enzyme inhibitors are widely used in drugs to treat various diseases by blocking the activity of specific enzymes involved in disease progression .

Neuroprotective Effects

Compounds containing the thiadiazole ring have shown potential neuroprotective effects. This could lead to research into treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N6O2S/c1-7-18-21-12(25-7)17-9(23)6-22-4-2-8(3-5-22)10-19-20-11(24-10)13(14,15)16/h8H,2-6H2,1H3,(H,17,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYGBZRAJXFETGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CN2CCC(CC2)C3=NN=C(O3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide

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